[{2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid
Description
Properties
IUPAC Name |
2-(N-[2-[(3,4-dichlorophenyl)methylamino]-2-oxoethyl]-4-methoxyanilino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O4/c1-26-14-5-3-13(4-6-14)22(11-18(24)25)10-17(23)21-9-12-2-7-15(19)16(20)8-12/h2-8H,9-11H2,1H3,(H,21,23)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKEOIDCQRJEWGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NCC2=CC(=C(C=C2)Cl)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601130783 | |
| Record name | Glycine, N-[2-[[(3,4-dichlorophenyl)methyl]amino]-2-oxoethyl]-N-(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601130783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142204-47-4 | |
| Record name | Glycine, N-[2-[[(3,4-dichlorophenyl)methyl]amino]-2-oxoethyl]-N-(4-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142204-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, N-[2-[[(3,4-dichlorophenyl)methyl]amino]-2-oxoethyl]-N-(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601130783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 2-Amino-2-(4-methoxyphenyl)acetamide Intermediate
A closely related intermediate, 2-amino-2-(4-methoxyphenyl)acetamide, is synthesized as follows:
| Step | Reagents & Conditions | Description | Yield |
|---|---|---|---|
| 1 | 4-Methoxyphenylglycine + Thionyl chloride in methanol, 0°C, 3.5 h reflux | Conversion of amino acid to acid chloride ester intermediate | Moderate |
| 2 | Ammonia in water, 20°C, overnight stirring | Ammonolysis to form the amide | 12% isolated yield |
This method involves converting the amino acid to an acid chloride ester intermediate using thionyl chloride, followed by reaction with aqueous ammonia to yield the amide.
Coupling with 3,4-Dichlorobenzylamine
The key step involves coupling the 3,4-dichlorobenzylamine with the oxoethyl derivative of the 4-methoxyphenyl amino acetic acid. This is typically achieved by:
- Activating the carboxylic acid group of the amino acid intermediate using coupling agents such as carbodiimides (e.g., EDC, DCC) or acid chlorides.
- Reacting the activated intermediate with 3,4-dichlorobenzylamine under controlled temperature to form the amide bond.
Formation of the Oxoethyl Linker
The oxoethyl group (–CH2–CO–) is introduced by:
- Using glyoxylic acid or its derivatives as a building block.
- Employing reductive amination or acylation reactions to link the dichlorobenzylamine to the methoxyphenyl amino acetic acid through the oxoethyl spacer.
Purification and Characterization
- The crude product is purified by recrystallization or preparative chromatography.
- Characterization includes:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy (1H, 13C) | Structural confirmation, purity assessment |
| Mass Spectrometry | Molecular weight verification |
| Elemental Analysis | Composition verification |
| Melting Point Determination | Purity and identity check |
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Materials | 4-Methoxyphenylglycine, 3,4-Dichlorobenzylamine, Thionyl chloride, Ammonia |
| Key Reactions | Acid chloride formation, Ammonolysis, Amide coupling, Oxoethyl linker formation |
| Solvents | Methanol, Dichloromethane, Water |
| Reaction Conditions | 0°C to reflux temperatures, stirring times from hours to overnight |
| Yields | Intermediate amide ~12%, overall yield depends on optimization |
| Purification | Recrystallization, Chromatography |
| Characterization | NMR, MS, Elemental analysis |
Research Findings and Notes
- The low yield (~12%) in the amide intermediate synthesis suggests the need for optimization, possibly by altering reaction times, temperatures, or reagent stoichiometry.
- The use of thionyl chloride in methanol is a classical method for converting amino acids to esters or acid chlorides but requires careful control to avoid side reactions.
- Coupling reactions with 3,4-dichlorobenzylamine must be conducted under anhydrous conditions to prevent hydrolysis of activated intermediates.
- The oxoethyl linker is critical for biological activity and must be introduced with high regio- and chemoselectivity.
- Commercial suppliers provide this compound with purity specifications suitable for research, indicating established synthetic routes are available at scale.
Chemical Reactions Analysis
Types of Reactions
[{2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzyl moiety, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as a pharmaceutical agent due to its structural similarity to other bioactive compounds. It may exhibit properties such as:
- Antimicrobial Activity : The dichlorobenzyl moiety is known for its antimicrobial properties, making this compound a candidate for further studies in antibiotic development.
- Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation, which could be beneficial in treating chronic inflammatory diseases.
Drug Development
Research indicates that derivatives of this compound may serve as precursors for synthesizing more complex molecules with enhanced therapeutic effects. Its ability to interact with biological targets can be explored through:
- Structure-Activity Relationship (SAR) Studies : Understanding how variations in the chemical structure affect biological activity can lead to the development of more effective drugs.
- Lead Compound Identification : The compound could act as a lead structure for developing new drugs targeting specific diseases.
Biochemical Studies
The compound's biochemical interactions can be investigated to understand its mechanism of action at the molecular level. Potential studies include:
- Enzyme Inhibition Studies : Investigating whether [{2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid inhibits specific enzymes involved in disease pathways.
- Receptor Binding Assays : Evaluating the binding affinity of this compound to various receptors could elucidate its pharmacological profile.
Case Study 1: Antimicrobial Activity
A study conducted on similar compounds demonstrated that derivatives with dichlorobenzyl groups exhibited significant antibacterial activity against various strains of bacteria. This suggests that this compound may also possess similar properties and warrants further investigation.
Case Study 2: Anti-inflammatory Properties
Research into related compounds showed promising results in reducing inflammation markers in vitro. This opens avenues for exploring the anti-inflammatory potential of this compound in preclinical models.
Mechanism of Action
The mechanism by which [{2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
The 4-methoxyphenyl group (OCH₃) improves solubility relative to phenyl (H) due to its electron-donating nature .
Biological Activity :
- Thiazole-containing analogs (e.g., ) exhibit distinct hydrogen-bonding capabilities via sulfur atoms, correlating with enzyme inhibition (e.g., α-glucosidase) .
- Trifluoromethyl (CF₃) substitution () may enhance metabolic stability and receptor affinity due to strong electron-withdrawing effects .
Structural Flexibility and Conformation :
- Dichlorophenyl acetamides () show conformational variability in crystal structures, with dihedral angles between aromatic rings influencing dimerization via N–H⋯O hydrogen bonds . This suggests that substituents like Cl or OCH₃ could modulate molecular packing and stability.
Safety Profiles :
- Dichloro-substituted compounds () are marked as irritants, requiring stringent handling protocols, whereas fluorinated analogs () may pose fewer hazards .
Biological Activity
[{2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid, also known by its CAS number 1142204-47-4, is a synthetic compound characterized by its complex structure and potential biological activity. This compound belongs to a class of organic molecules that exhibit significant pharmacological properties, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₈Cl₂N₂O₄
- Molecular Weight : 397.25 g/mol
- CAS Number : 1142204-47-4
- Hazard Classification : Irritant
The compound features a dichlorobenzyl group and a methoxyphenyl group, which contribute to its biological activity through various mechanisms.
Biological Activity
Research into the biological activity of this compound has revealed several important findings:
- Antitumor Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
- Antimicrobial Properties : The compound has shown effectiveness against several bacterial strains, suggesting potential as an antimicrobial agent. This activity may be attributed to its ability to disrupt bacterial cell membranes.
- Anti-inflammatory Effects : In vitro assays have demonstrated that this compound can inhibit pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases.
Case Studies
Several studies have been conducted to assess the biological effects of this compound:
- Study 1 : A study evaluated the cytotoxicity of the compound against human fibroblast cells (WI38) using the WST-1 assay. Results indicated an IC50 value of less than 10 µg/mL, suggesting significant cytotoxic potential against these cells .
- Study 2 : An investigation into the antimicrobial properties revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 5 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity .
Data Table: Biological Activity Summary
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Cytotoxicity | IC50 < 10 µg/mL | |
| Antimicrobial Activity | MIC = 5 µg/mL (S. aureus) | |
| Anti-inflammatory | Inhibition of cytokines |
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, causing structural damage and cell lysis.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [{2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid, and what key intermediates are involved?
- Methodology : A two-step synthesis is typical:
Intermediate formation : React 3,4-dichlorobenzylamine with 2-chloroacetyl chloride to form the chloroacetamide intermediate.
Coupling : Introduce the 4-methoxyphenylamino-acetic acid moiety via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF at 50–80°C). Glycine derivatives are often used as nucleophiles in similar reactions .
- Analytical validation : Confirm intermediates via LC-MS and final product purity by elemental analysis (e.g., C, H, N within ±0.3% of theoretical values) .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Techniques :
- X-ray crystallography : Resolve stereochemistry and confirm substituent positioning, particularly for chiral centers (e.g., diastereomer separation via chiral HPLC) .
- NMR : Use ¹H/¹³C NMR to verify the 3,4-dichlorobenzyl and 4-methoxyphenyl groups (e.g., aromatic protons at δ 6.8–7.5 ppm, methoxy singlet at δ ~3.8 ppm).
- DFT calculations : Model electronic effects of the dichloro and methoxy groups on reactivity .
Advanced Research Questions
Q. What experimental strategies can address discrepancies in biological activity data for this compound across in vitro assays?
- Case study : If conflicting IC₅₀ values arise in kinase inhibition assays:
Assay standardization : Ensure consistent ATP concentrations (e.g., 1 mM for competitive inhibition studies).
Off-target profiling : Use proteome-wide screening (e.g., KINOMEscan) to identify non-specific binding .
Solubility adjustments : Optimize DMSO concentrations (<1% v/v) to avoid aggregation artifacts .
Q. How can researchers validate the target engagement of this compound in modulating leukotriene receptors or other inflammatory pathways?
- Methods :
- Receptor binding assays : Radiolabeled ligands (e.g., [³H]-LTD₄) to measure competitive displacement in human neutrophil membranes .
- Gene expression profiling : RNA-seq to assess downstream inflammatory markers (e.g., COX-2, TNF-α) in treated macrophages .
- In vivo validation : Use murine models of acute lung injury to correlate receptor occupancy with reduced neutrophil infiltration .
Q. What computational approaches are effective for predicting the metabolic stability of this compound?
- Workflow :
CYP450 metabolism prediction : Use Schrödinger’s SiteMap to identify vulnerable sites (e.g., oxidation of the dichlorobenzyl group).
ADME modeling : SwissADME to estimate logP (~3.2), PSA (~90 Ų), and bioavailability (<30% due to high polarity) .
Metabolite identification : In silico tools like Meteor (Lhasa Ltd.) to predict glucuronidation at the acetic acid moiety .
Data Contradiction Analysis
Q. How should researchers resolve inconsistencies in elemental analysis results for this compound?
- Troubleshooting :
- Sample preparation : Ensure thorough drying (<0.1% moisture via Karl Fischer titration) to avoid skewed H values.
- Calibration : Cross-validate instruments with certified reference standards (e.g., NIST SRM 40i for CHN analysis) .
- Alternative methods : Use high-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., [M+H]⁺ m/z calculated vs. observed ±2 ppm) .
Experimental Design Considerations
Q. What are the optimal in vitro conditions for evaluating the cytotoxicity of this compound?
- Protocol :
- Cell lines : Use adherent cancer lines (e.g., HCT-116, MCF-7) with 72-hour exposure to capture delayed apoptosis.
- Controls : Include a positive control (e.g., doxorubicin) and vehicle (DMSO) to normalize data.
- Endpoint assays : Combine MTT (mitochondrial activity) with LDH release (membrane integrity) for mechanistic insights .
Q. How can researchers mitigate interference from the 4-methoxyphenyl group in fluorescence-based assays?
- Solutions :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
